molecular formula C20H24N4O2 B2896352 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2097858-69-8

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2896352
CAS RN: 2097858-69-8
M. Wt: 352.438
InChI Key: IUBHBQBAMGXRTQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a tetrahydropyran ring with a phenyl substituent. These groups are common in many biologically active compounds and could potentially contribute to various chemical properties and biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the triazole and azetidine rings suggests that the compound could have a rigid structure, which could influence its interactions with potential biological targets .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the triazole ring is known to participate in various chemical reactions, including cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the triazole ring could contribute to its stability and solubility .

properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-19(20(8-10-26-11-9-20)16-4-2-1-3-5-16)23-12-17(13-23)24-14-18(21-22-24)15-6-7-15/h1-5,14-15,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBHBQBAMGXRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

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